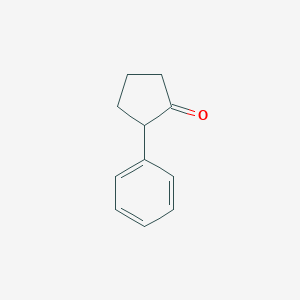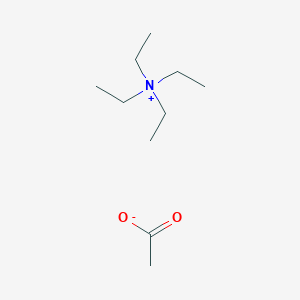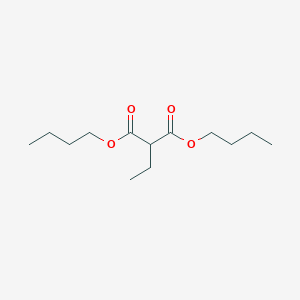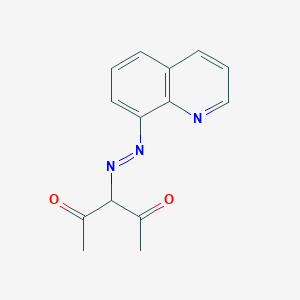
4-((1H-Imidazol-2-yl)azo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Imidazol-2-yl)azo)aniline, commonly known as IAA, is a synthetic dye used in biochemical research as a pH indicator. It is a yellow to orange powder that is soluble in water and ethanol. IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes.
Applications De Recherche Scientifique
IAA is widely used as a pH indicator in biochemical research. It is commonly used to monitor the pH changes in enzymatic reactions, protein-protein interactions, and intracellular pH changes. IAA is also used to study the mechanism of action of ion channels and transporters. It has been used to investigate the pH dependence of the activity of the Na+/H+ exchanger in mammalian cells and the Cl−/HCO3− exchanger in red blood cells.
Mécanisme D'action
IAA is a pH-sensitive dye that changes color in response to changes in pH. It exists in two forms, a protonated form (IAAH) and a deprotonated form (IAA−). The absorption spectra of these two forms are different, with IAAH absorbing at 430 nm and IAA− absorbing at 590 nm. The ratio of the absorbance at these two wavelengths is proportional to the pH of the solution. At low pH, IAAH is the predominant form, and at high pH, IAA− is the predominant form.
Effets Biochimiques Et Physiologiques
IAA has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is widely used in biochemical research.
Avantages Et Limitations Des Expériences En Laboratoire
IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes. Its advantages include its sensitivity to pH changes, its ease of use, and its non-toxicity. However, IAA has some limitations. It is not suitable for use in solutions containing high concentrations of proteins or other interfering substances. It is also not suitable for use in solutions with extreme pH values.
Orientations Futures
There are several future directions for the use of IAA in biochemical research. One possible direction is the development of new pH-sensitive dyes with improved properties, such as increased sensitivity or broader pH range. Another direction is the use of IAA in combination with other techniques, such as fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET), to study protein-protein interactions and intracellular signaling pathways. Finally, IAA could be used in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in intracellular pH.
Méthodes De Synthèse
The synthesis of IAA involves the reaction of 2-nitroaniline and imidazole in the presence of a reducing agent such as zinc dust. The reaction proceeds via a diazo coupling reaction to form the final product. The purity of IAA can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
1573-51-9 |
|---|---|
Nom du produit |
4-((1H-Imidazol-2-yl)azo)aniline |
Formule moléculaire |
C9H9N5 |
Poids moléculaire |
187.2 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C9H9N5/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,10H2,(H,11,12) |
Clé InChI |
DMOZFEVGVJMQTB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)NN=C2N=CC=N2 |
SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
Autres numéros CAS |
1573-51-9 |
Synonymes |
2-[(4-Aminophenyl)azo]-1H-imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



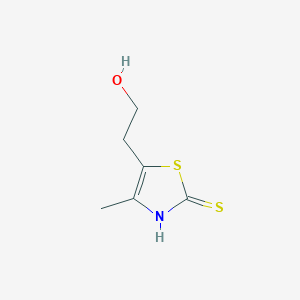
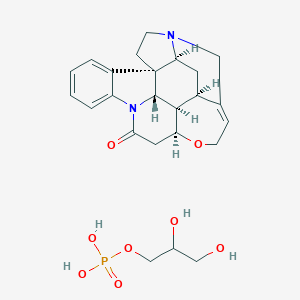

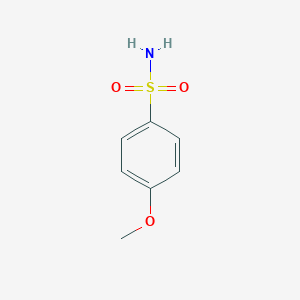

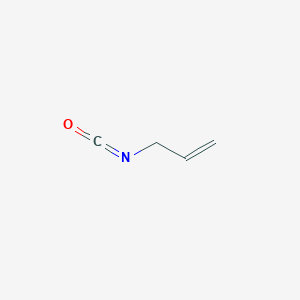
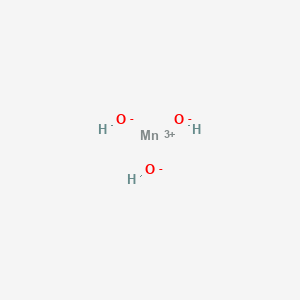
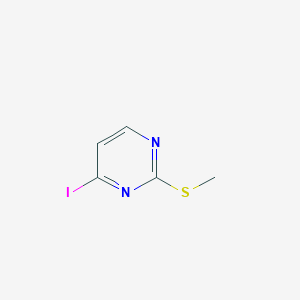
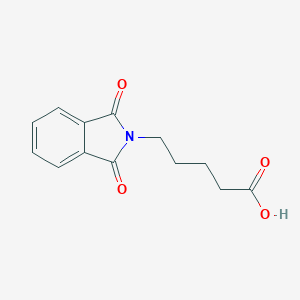
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
